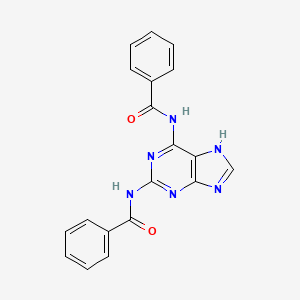

Purine, 2,6-bis(benzamido)-

Description

Contextualization within Advanced Purine (B94841) Chemistry Research

Advanced purine chemistry research continually seeks to develop novel molecules with tailored properties. numberanalytics.com The synthesis and modification of the purine scaffold are central to these efforts, with the goal of creating compounds for various applications. researchgate.netnumberanalytics.com The introduction of substituents at multiple positions on the purine ring, as seen in Purine, 2,6-bis(benzamido)-, allows for the fine-tuning of the molecule's electronic and steric characteristics.

Research in this area often focuses on creating libraries of substituted purines to explore their potential as inhibitors of specific enzymes or as probes for biological processes. nih.gov The benzamido groups in Purine, 2,6-bis(benzamido)- can participate in hydrogen bonding and pi-stacking interactions, which are crucial for molecular recognition and binding to biological targets. The development of synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has been instrumental in accessing a wide range of substituted purine derivatives. researchgate.net

Historical Perspective on Bis-Substituted Purine Derivatives in Academic Inquiry

The academic exploration of bis-substituted purine derivatives is rooted in the fundamental importance of purines in biological systems. researchgate.net Historically, research has been driven by the desire to understand the structure-activity relationships of purine-based compounds. nih.gov The synthesis of molecules with substitutions at two or more positions on the purine ring has been a long-standing challenge and a testament to the advancements in synthetic organic chemistry.

Early work often involved the modification of naturally occurring purines, while later efforts focused on the de novo synthesis of purine analogs with diverse substitution patterns. The development of bis-substituted purines has been particularly significant in the quest for compounds with enhanced biological activity and selectivity. nih.govmdpi.com For instance, various bis-purine derivatives have been synthesized and investigated for their potential anticancer properties. nih.govmdpi.com These studies have highlighted the importance of the nature and positioning of the substituents in determining the biological effects of the compounds. nih.gov

Fundamental Architectural Features of Purine, 2,6-bis(benzamido)- for Advanced Chemical Research

The amide linkages in the benzamido groups introduce planar, rigid units that can engage in specific intermolecular interactions. The phenyl rings provide lipophilic character and can be further functionalized to modulate the compound's properties. The nitrogen atoms within the purine core and the amide groups can act as hydrogen bond donors and acceptors, which is a critical feature for interactions with biological macromolecules. The ability to modify both the purine core and the benzamido substituents offers a high degree of structural diversity, making Purine, 2,6-bis(benzamido)- a versatile platform for the design of new chemical entities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzamido-7H-purin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)22-16-14-15(21-11-20-14)23-19(24-16)25-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTOITXPCGGWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2NC=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2,6-Bis(benzamido)purine Core

The construction of the 2,6-bis(benzamido)purine core primarily relies on the derivatization of readily available dihalogenopurine precursors. Several methods, including classical nucleophilic aromatic substitution and modern transition-metal-catalyzed reactions, have been effectively employed.

Approaches via Nucleophilic Aromatic Substitution on Dihalogenopurine Precursors

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of 2,6-disubstituted purines. This approach typically involves the reaction of a 2,6-dihalopurine, most commonly 2,6-dichloropurine, with a nucleophile. In the case of "Purine, 2,6-bis(benzamido)-", benzamide (B126) or its corresponding anion acts as the nucleophile.

The reaction proceeds in a stepwise manner, with the substitution at the C6 position generally being more facile than at the C2 position due to the higher electrophilicity of the C6 carbon. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the benzamide, forming a more potent nucleophile that readily attacks the purine (B94841) ring. While effective, this method can sometimes lead to a mixture of products and may require harsh reaction conditions, potentially limiting its applicability to substrates with sensitive functional groups.

A study on the selective amidation of 2,6-dihalogenopurines demonstrated that subjecting these precursors to SNAr conditions with an amide and NaH in DMF can lead to the desired substitution, although in some cases with lower yields and inverted regioselectivity compared to palladium-catalyzed methods.

Palladium-Catalyzed Amidation Reactions for Purine Derivatization

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of C-N bonds in the synthesis of substituted purines. These methods offer milder reaction conditions and often provide higher yields and better regioselectivity compared to traditional SNAr reactions.

The Buchwald-Hartwig amidation is a prominent example of a palladium-catalyzed reaction applicable to the synthesis of "Purine, 2,6-bis(benzamido)-". This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base to couple an aryl halide (the 2,6-dihalopurine) with an amide (benzamide). Research has shown that the choice of ligand and reaction conditions can influence the regioselectivity of the amidation, allowing for the selective introduction of the benzamido group at either the C2 or C6 position. This controlled reactivity is crucial for the synthesis of asymmetrically substituted purine derivatives.

| Catalyst System | Precursor | Amide | Key Features | Reference |

| Palladium(0)/Xantphos | 2,6-Dihalogenopurine | Various amides | Substituent-dependent regioselectivity |

Copper-Catalyzed Synthetic Approaches in Purine Modification

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the amidation of aryl halides. While often requiring higher reaction temperatures, copper catalysis can be advantageous in certain contexts, particularly for large-scale synthesis due to the lower cost of copper catalysts.

In the context of purine chemistry, copper-catalyzed methods have been developed for the synthesis of purine-fused polycyclics through intramolecular amination. While direct examples of the synthesis of "Purine, 2,6-bis(benzamido)-" using this method are less common in recent literature, the fundamental principles of copper-catalyzed N-arylation suggest its potential applicability. These reactions typically involve a copper(I) salt as the catalyst, a ligand, and a base.

Microwave-Assisted Synthesis Protocols for Accelerated Derivatization

Microwave-assisted organic synthesis has gained significant traction as a technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various purine derivatives. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

For the synthesis of 2,6-disubstituted purines, microwave-assisted protocols offer a rapid and efficient means of derivatizing the purine core. This is particularly beneficial for the construction of compound libraries for high-throughput screening. The sealed-vessel environment of a microwave reactor allows for reactions to be conducted at temperatures and pressures higher than those achievable under conventional heating, often leading to cleaner reaction profiles.

Development of Efficient One-Step Synthesis Methods for Purine Amides

The development of one-pot or one-step synthetic methods is a continuous goal in organic synthesis to improve efficiency and reduce waste. For the synthesis of "Purine, 2,6-bis(benzamido)-", a one-step approach would ideally involve the direct reaction of a suitable purine precursor with benzamide under conditions that promote double amidation.

A patent describes a one-step method for the preparation of 6-benzylaminopurine, which involves the reaction of hypoxanthine (B114508) with benzylamine (B48309) in the presence of a composite catalyst system. While this example involves an amine rather than an amide, it highlights the potential for developing direct, one-pot procedures for the synthesis of N-substituted purines. Adapting such a methodology for the double benzamidation of a purine precursor could offer a more streamlined and economical route to "Purine, 2,6-bis(benzamido)-".

Regioselective Functionalization and Derivatization Strategies

The ability to selectively functionalize the purine core at different positions is crucial for structure-activity relationship (SAR) studies and the development of targeted therapeutic agents. For 2,6-disubstituted purines, further derivatization can occur at other positions of the purine ring, most notably at the C8 position or the N9 position.

Regioselective functionalization can be achieved by carefully controlling the reaction conditions and the choice of reagents. For instance, direct C-H functionalization has emerged as a powerful strategy to introduce substituents at specific positions of the purine ring without the need for pre-installed leaving groups. Palladium-catalyzed C-H activation methods have been developed for the modification of C6-arylpurines, demonstrating the feasibility of such selective transformations. Furthermore, the electronic properties of the existing substituents at the C2 and C6 positions can direct the regioselectivity of subsequent reactions. For example, electron-donating groups can influence the site of further electrophilic or nucleophilic attack.

The synthesis of 2,6,9-trisubstituted purines often involves initial substitution at the C2 and C6 positions, followed by alkylation or arylation at the N9 position. The choice of the N9 substituent can significantly impact the biological activity of the resulting compound.

| Functionalization Strategy | Target Position | Key Features |

| C-H Activation | C8 | Direct functionalization without pre-activation. |

| Alkylation/Arylation | N9 | Introduction of diversity for SAR studies. |

| Nucleophilic Substitution | C8 (after halogenation) | Stepwise introduction of various functional groups. |

Selective Introduction of Substituents at Purine Positions (e.g., N9, C2, C6)

The functionalization of the purine core at specific positions is crucial for modulating the biological activity of its derivatives. The N9, C2, and C6 positions are common targets for modification.

The synthesis of Purine, 2,6-bis(benzamido)- typically starts from 2,6-diaminopurine (B158960) or its precursors. The benzamido groups are introduced by acylation of the amino groups at the C2 and C6 positions. While the two amino groups of 2,6-diaminopurine have different reactivities, leading to challenges in selective protection and deprotection, various methods have been developed to achieve the desired substitution. nih.gov One common approach involves the use of benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base. nih.govnih.gov

N9-Alkylation: The alkylation of the purine ring is a fundamental transformation. Direct alkylation of 6-substituted or 2,6-disubstituted purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product. nih.govacs.org The regioselectivity of N-alkylation can be influenced by the steric hindrance of substituents on the purine ring. For instance, bulky groups at the C6 position can shield the N7 position, favoring alkylation at N9. acs.orgmdpi.com

C6-Substitution: The C6 position of the purine ring is often modified through nucleophilic aromatic substitution (SNAr) reactions, typically starting from a 6-chloropurine (B14466) derivative. rsc.org Various nucleophiles, including amines, thiols, and alkoxides, can be introduced at this position. The reactivity of the 6-halopurine precursor is an important factor, with 6-iodopurines generally showing higher reactivity in SNAr and cross-coupling reactions compared to their 6-chloro counterparts. byu.eduacs.org

C2-Arylation: The introduction of aryl groups at the C2 position can be achieved through direct C-H arylation methodologies. rsc.orgmdpi.com These reactions, often catalyzed by transition metals like palladium or ruthenium, allow for the formation of C-C bonds directly on the purine core, providing access to a wide range of 2-arylpurine derivatives. nih.govnih.gov

Table 1: Methodologies for Selective Functionalization of the Purine Core

| Position | Reaction Type | Starting Material | Reagents/Conditions | Product Type |

| N9 | Alkylation | 2,6-Dichloropurine | Alkyl halide, K₂CO₃, DMF | N9- and N7-alkylated purines nih.gov |

| C6 | SNAr | 6-Chloropurine derivative | 3-Alkyl-acetylacetone, Microwave | C6-alkylated purine rsc.org |

| C2 | Direct C-H Arylation | N3-MEM-protected imidazo[4,5-b]pyridines | Pd catalyst | 2-Aryl derivative rsc.org |

Methodologies for Diverse Substituent Integration

The development of compound libraries with diverse substituents is a key strategy in drug discovery. For purine derivatives, this is often achieved by combining various synthetic transformations to introduce a wide range of functional groups at the N9, C2, and C6 positions.

Starting from a common intermediate such as 2,6-dichloropurine, a multi-step synthesis can be employed. nih.gov The first step is often an N9-alkylation, followed by sequential substitutions at the C6 and C2 positions. For example, a Suzuki reaction can be used to introduce an aryl group at C6, followed by a nucleophilic substitution with various amines at C2 to generate a library of 2,6,9-trisubstituted purines. nih.gov This systematic approach allows for the exploration of the structure-activity relationships of different substituents at each position.

Late-stage functionalization techniques, such as photoredox/nickel dual catalytic cross-coupling, have also been developed for the direct installation of alkyl groups at the C6 position of purine nucleosides. nih.gov This method is advantageous as it allows for the diversification of complex molecules at a late stage of the synthesis.

Table 2: Synthesis of a 2,6,9-Trisubstituted Purine Library

| Step | Reaction | Intermediate | Key Reagents | Outcome |

| 1 | N9-Alkylation | 2,6-Dichloropurine | Alkyl halides, K₂CO₃ | Mixture of N9 and N7 isomers nih.gov |

| 2 | C6-Arylation | 2,6-Dichloro-9-alkylpurine | Arylboronic acid, Pd catalyst | 2-Chloro-6-aryl-9-alkylpurine |

| 3 | C2-Amination | 2-Chloro-6-aryl-9-alkylpurine | Various amines | 2,6,9-Trisubstituted purine library nih.gov |

Green Chemistry Principles in Purine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of purine synthesis, this includes the use of alternative energy sources to reduce reaction times, increase yields, and minimize the use of hazardous solvents.

Application of Ultrasonic Irradiation for Reaction Optimization

Ultrasonic irradiation has emerged as a valuable tool in organic synthesis, offering a green alternative to conventional heating methods. nih.gov The application of ultrasound can significantly accelerate reaction rates and improve yields through the phenomenon of acoustic cavitation. researchgate.netmdpi.com

In the synthesis of heterocyclic compounds, including pyrimidines and their fused derivatives, ultrasound-assisted methods have been shown to provide several advantages, such as shorter reaction times, milder conditions, and excellent yields compared to conventional heating. nih.govnih.gov For example, the synthesis of various heterocyclic systems under ultrasonic irradiation often leads to a significant reduction in reaction time, from hours to minutes, along with an increase in product yield. mdpi.comnih.gov This methodology has been successfully applied to multicomponent reactions, cyclocondensations, and alkylation reactions. nih.gov The use of water as a solvent in combination with ultrasonic irradiation further enhances the green credentials of these synthetic protocols. nih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |

| Dihydroquinoline Synthesis | 4 h, 80% (in water) | 1 h, 96% (in water) | nih.gov |

| Dihydropyrano[2,3-c]pyrazole Synthesis | - | 35 min, 92% (in water at 50°C) | nih.gov |

| Triazole Acetamide Synthesis | 16-26 h, 60-75% | 40-80 min, 75-89% | mdpi.com |

| Pyrazolone Derivative Synthesis | - | 30 min, High yields | researchgate.net |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Elucidation of Molecular and Supramolecular Structures by Spectroscopic Techniques

Spectroscopic methods provide invaluable information regarding the molecular structure, connectivity, and functional groups present in "Purine, 2,6-bis(benzamido)-."

While specific experimental NMR data for "Purine, 2,6-bis(benzamido)-" are not extensively detailed in publicly available literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Signals for the aromatic protons of the two benzoyl groups would likely appear in the downfield region, typically between 7.0 and 8.5 ppm. The single proton at the C8 position of the purine (B94841) core is also expected in this aromatic region. Furthermore, exchangeable protons from the N-H groups of the benzamido linkages and the purine ring would be present, likely as broad singlets, with chemical shifts that can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. It is expected to display signals for the carbonyl carbons of the benzamide (B126) groups in the range of 160-175 ppm. Multiple signals would correspond to the aromatic carbons of the benzene (B151609) rings and the carbons of the purine core. The specific chemical shifts would confirm the substitution pattern on the purine ring. Studies on similarly structured N²,N⁶-dibenzoyl-2,6-diaminopurine nucleosides have utilized 2D-NMR experiments like HMQC and HMBC to definitively assign proton and carbon signals of the core structure. scielo.org.mxredalyc.org

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the "Purine, 2,6-bis(benzamido)-" molecule. The spectrum, typically recorded on a solid sample (e.g., KBr disc), reveals characteristic absorption bands. nist.gov

Key vibrational frequencies are indicative of the molecule's structure. The presence of N-H stretching vibrations, typically observed in the 3100-3500 cm⁻¹ region, confirms the amide and purine N-H groups. A strong absorption band characteristic of the carbonyl (C=O) stretch of the amide groups is expected around 1630-1800 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretching is generally seen just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the purine and benzene rings appear in the 1400-1600 cm⁻¹ region. nist.gov

An analysis of the IR spectrum from the NIST Chemistry WebBook for a solid sample provides the following significant absorption bands. nist.gov

| Frequency (cm⁻¹) | Assignment |

| ~3400 | N-H Stretching (Amide) |

| ~3050 | Aromatic C-H Stretching |

| ~1670 | C=O Stretching (Amide I) |

| ~1580 | N-H Bending (Amide II) / C=C Ring Stretching |

| ~1530 | C=N and C=C Ring Stretching (Purine, Benzene) |

| ~1450, ~1420 | Aromatic Ring Skeletal Vibrations |

| ~1280, ~1250 | C-N Stretching |

| ~710, ~690 | Aromatic C-H Out-of-Plane Bending |

This interactive table is based on data sourced from the NIST Chemistry WebBook and general IR spectroscopy principles. nist.govmasterorganicchemistry.com

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the molecular structure through fragmentation analysis. The compound "Purine, 2,6-bis(benzamido)-" has a molecular formula of C₁₉H₁₄N₆O₂ and a precise molecular weight of 358.3535 g/mol . nist.gov In a mass spectrum, this would correspond to a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 358.

The fragmentation pattern under electron impact (EI) or other ionization methods can be predicted. A common fragmentation pathway for benzamides involves the cleavage of the amide bond. researchgate.net Plausible fragmentation for "Purine, 2,6-bis(benzamido)-" could include:

Loss of a benzoyl group (C₇H₅O): Cleavage could lead to the loss of a benzoyl radical, resulting in a significant fragment ion.

Formation of the benzoyl cation (C₇H₅O⁺): A characteristic peak at m/z 105 is expected, corresponding to the stable benzoyl cation. researchgate.net

Formation of the phenyl cation (C₆H₅⁺): Subsequent loss of carbon monoxide (CO) from the benzoyl cation would produce a fragment at m/z 77. researchgate.net

Cleavage of the purine ring: The purine core itself can undergo complex ring-opening fragmentations. sapub.org

The precise fragmentation pattern would provide confirmatory evidence for the connectivity of the benzamide groups to the purine scaffold.

Crystallographic Analysis of Solid-State Architectures

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

As of the latest reviewed literature, a single-crystal X-ray diffraction structure for "Purine, 2,6-bis(benzamido)-" has not been reported. Therefore, specific crystallographic data such as unit cell dimensions, space group, and precise intramolecular bond lengths and angles are not available.

Should such a study be conducted, it would unambiguously confirm the molecular geometry, including the planarity of the purine and benzene rings and the torsion angles of the amide linkages. X-ray diffraction studies on other substituted purines have provided detailed insights into their molecular conformations. nih.gov

Although the specific crystal structure is unknown, the molecular structure of "Purine, 2,6-bis(benzamido)-" possesses multiple sites capable of forming strong intermolecular hydrogen bonds. These interactions are expected to govern the crystal packing and the formation of a stable, ordered supramolecular architecture.

The molecule contains several hydrogen bond donors (the N-H protons of the two amide groups and the N-H of the purine's imidazole (B134444) ring) and hydrogen bond acceptors (the carbonyl oxygen atoms and the nitrogen atoms of the purine ring). This functionality allows for the formation of extensive hydrogen-bonding networks. nih.gov Potential hydrogen bonding motifs include:

N-H···O=C interactions: The amide N-H donors can form robust hydrogen bonds with the carbonyl oxygen acceptors of neighboring molecules, potentially leading to the formation of linear chains or sheet-like structures.

N-H···N interactions: The purine N-H can interact with nitrogen acceptors on adjacent purine rings.

Absence of Crystallographic Data Precludes Conformational Analysis of Purine, 2,6-bis(benzamido)-

A thorough search of scientific databases and literature has revealed a significant gap in the available structural data for the chemical compound "Purine, 2,6-bis(benzamido)-". Specifically, no publicly accessible single-crystal X-ray diffraction data exists for this molecule. The absence of these crystallographic studies makes a detailed and accurate conformational analysis within a crystal lattice impossible to conduct at this time.

Furthermore, the investigation of phenomena such as polymorphism, where a compound can exist in multiple crystalline forms with different molecular conformations and packing arrangements, is also contingent on the availability of crystallographic data for each potential polymorph. Without experimental structural elucidation, any discussion of the conformational preferences of "Purine, 2,6-bis(benzamido)-" in the solid state would be purely speculative and would not meet the required standards of scientific accuracy.

While spectroscopic data, such as the infrared spectrum for "Purine, 2,6-bis(benzamido)-", is available from resources like the National Institute of Standards and Technology (NIST) database, this information describes the vibrational modes of the molecule and does not provide the detailed geometric parameters necessary for a conformational analysis.

Consequently, the requested section "3.2.3. Conformational Analysis within Crystal Lattices" for "Purine, 2,6-bis(benzamido)-" cannot be generated. The creation of data tables detailing crystallographic parameters and conformational details is also not feasible due to the lack of primary research findings in this specific area. Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of "Purine, 2,6-bis(benzamido)-", is required before a scientifically rigorous conformational analysis can be performed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of molecules to predict a wide range of properties.

Elucidation of Reaction Mechanisms and Pathways

There are no published DFT studies that elucidate the reaction mechanisms and pathways involving Purine (B94841), 2,6-bis(benzamido)-. Such studies would theoretically provide atomistic-level understanding of its synthesis, degradation, and interaction with other molecules by mapping the potential energy surface of relevant reactions.

Analysis of Electronic Structure and Energetics

Specific analyses of the electronic structure and energetics of Purine, 2,6-bis(benzamido)- are not available. A DFT analysis would typically involve the calculation of molecular orbitals (such as the HOMO and LUMO), electrostatic potential maps, and charge distributions, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

MD simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment.

Investigation of Conformational Dynamics and Stability

There is no available research on the conformational dynamics and stability of Purine, 2,6-bis(benzamido)- using MD simulations. Such investigations would be crucial for understanding how the molecule behaves in different solvents or in the presence of biological macromolecules, revealing its flexibility and preferred spatial arrangements.

Quantitative Structure–Property Relationship (QSPR) Studies

QSPR models are statistical tools used to predict the properties of chemicals based on their molecular structure.

Development of Predictive Models for Chemical Properties

No QSPR studies have been reported that focus on developing predictive models for the chemical properties of Purine, 2,6-bis(benzamido)-. The development of such models would require a dataset of related compounds with experimentally determined properties, which appears to be unavailable for this specific chemical class.

Principles of Molecular Recognition in Purine, 2,6-bis(benzamido)- Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For Purine, 2,6-bis(benzamido)-, its recognition capabilities are governed by a combination of hydrogen bonding, π-π stacking, and van der Waals forces, which collectively contribute to the stability of any resulting complex. nih.gov The purine core itself is a well-established motif in biological recognition, notably in the structure of DNA and RNA. nih.gov The introduction of two benzamido groups at the 2 and 6 positions significantly enhances its capacity for molecular recognition.

Table 1: Key Non-Covalent Interactions in Purine, 2,6-bis(benzamido)- Systems

| Interaction Type | Participating Moieties | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Purine ring nitrogens (acceptor) | Provides specificity and directionality to the assembly. Forms predictable patterns. |

| π-π Stacking | Purine ring, Benzene (B151609) rings of benzamido groups | Stabilizes the assembly through attractive, non-covalent forces between aromatic rings. nih.gov |

| Van der Waals Forces | Entire molecular framework | Contribute to the overall binding affinity and packing efficiency in the solid state. nih.gov |

Design and Formation of Supramolecular Assemblies

The rational design of supramolecular assemblies using Purine, 2,6-bis(benzamido)- as a building block relies on the predictable nature of its non-covalent interactions. By controlling factors such as solvent polarity and temperature, it is possible to direct the self-assembly process towards specific, well-defined architectures.

The amide group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.gov In Purine, 2,6-bis(benzamido)-, the two amide linkages provide robust synthons for constructing extended networks. mdpi.com The N-H proton of the amide is a good hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This allows for the formation of characteristic amide-to-amide hydrogen bonds, often leading to linear tapes or sheet-like structures. nih.govnih.gov

The presence of two benzamido groups on the purine scaffold allows for the creation of intricate hydrogen-bonded networks. For instance, molecules can link together to form one-dimensional chains or two-dimensional sheets, depending on the specific hydrogen bonding patterns adopted. nih.gov The interplay between these amide-driven interactions and the geometry of the purine core dictates the final topology of the supramolecular assembly. The conserved nature of backbone hydrogen bonds in protein-protein interactions highlights the importance of such forces in creating stable and specific complexes, a principle that applies to the self-assembly of these purine derivatives. nih.gov

The stacking can occur in various geometries, including face-to-face and edge-to-face arrangements, depending on the electronic nature and steric hindrance of the interacting aromatic rings. rsc.org In solution, these interactions can drive the pre-organization of monomers, facilitating the formation of more ordered hydrogen-bonded structures. The combination of hydrogen bonding and π-π stacking in Purine, 2,6-bis(benzamido)- can lead to highly organized, three-dimensional structures. acs.org The interplanar spacing between stacked purine rings is typically around 3.5 Å. researchgate.net

Metal-Ion Coordination and Metallo-Supramolecular Architectures

The introduction of metal ions adds another dimension to the supramolecular chemistry of purine derivatives, allowing for the construction of complex metallo-supramolecular architectures with defined geometries and properties.

Analogues of Purine, 2,6-bis(benzamido)- can be designed as effective scaffolds for binding metal ions. The nitrogen atoms of the purine ring (specifically N1, N3, N7, and N9) and the carbonyl oxygen atoms of the amide groups are potential coordination sites. rsc.orgnih.gov The choice of metal ion and the specific design of the ligand can lead to predictable coordination geometries. nih.govmdpi.com

For example, ligands incorporating the 2,6-disubstituted purine core can be used to create specific binding pockets for various metal ions, including transition metals like copper(II), zinc(II), and palladium(II). rsc.org The design principles often mimic those found in metalloproteins, where the protein scaffold preorganizes specific residues to create a high-affinity binding site for a metal cofactor. nih.govresearchgate.net

Table 2: Potential Metal Coordination Sites in Purine, 2,6-bis(benzamido)- Analogues

| Potential Coordinating Atom | Location | Hard/Soft Character | Typical Coordinating Metal Ions |

|---|---|---|---|

| Purine Ring Nitrogens (e.g., N7, N3) | Heterocyclic core | Borderline | Cu(II), Zn(II), Pd(II), Ag(I) acs.orgrsc.org |

| Amide Carbonyl Oxygen | Benzamido substituents | Hard | Fe(III), Co(II), Ni(II) nih.gov |

Metal coordination can be a powerful tool to direct the self-assembly of ligands into discrete, high-order structures. rsc.orgrsc.org The coordination of metal ions to Purine, 2,6-bis(benzamido)- analogues imposes strict geometric constraints on the orientation of the ligands, leading to the formation of well-defined metallo-supramolecular architectures such as coordination polymers, cages, or grids. acs.orgnih.gov

In-depth Analysis of Purine, 2,6-bis(benzamido)- Reveals Complex Supramolecular Architectures

A comprehensive examination of the chemical compound "Purine, 2,6-bis(benzamido)-" underscores the critical role of non-covalent interactions in dictating its solid-state structure. Detailed spectroscopic studies are pivotal in elucidating the intricate hydrogen bonding patterns that govern its supramolecular assembly.

The study of purine derivatives is of significant interest due to their fundamental role in biological systems and their potential applications in materials science. The compound "Purine, 2,6-bis(benzamido)-," also known by its systematic name N,N'-(purine-2,6-diyl)dibenzamide, presents a compelling case for investigating how molecular structure influences solid-state packing through a network of hydrogen bonds.

Supramolecular Chemistry and Non Covalent Interactions

The arrangement of molecules in the crystalline state is directed by a variety of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. For "Purine, 2,6-bis(benzamido)-," the presence of multiple hydrogen bond donors (N-H groups of the purine (B94841) ring and the amide linkages) and acceptors (N atoms of the purine ring and the carbonyl O atoms of the benzamido groups) suggests a rich and complex hydrogen bonding landscape.

Temperature-dependent spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for identifying and characterizing hydrogen bonding interactions in the solid state. As the temperature of a sample is lowered, thermal motion is reduced, leading to sharpening of vibrational bands and often a shift in their positions. These changes can provide detailed insights into the strength and nature of intermolecular interactions.

For instance, the N-H and C=O stretching vibrations are particularly sensitive to their involvement in hydrogen bonding. In a non-hydrogen-bonded state, the N-H stretching frequency is typically observed in the range of 3400-3500 cm⁻¹. When involved in a hydrogen bond, this frequency shifts to a lower wavenumber, and the extent of this shift is correlated with the strength of the interaction. Similarly, the C=O stretching frequency, typically found around 1680-1630 cm⁻¹ for amides, also experiences a redshift upon hydrogen bond formation.

While specific experimental data for "Purine, 2,6-bis(benzamido)-" is not extensively available in the public domain, analysis of a closely related pyridine-based analogue, N,N'-(pyridine-2,6-diyl)dibenzamide, provides a valuable model for the expected spectroscopic behavior. In the solid-state IR spectrum of this analogue, the N-H stretching vibration is observed at 3245 cm⁻¹, and the amide C=O stretch is at 1653 cm⁻¹. nih.gov These values are indicative of strong intermolecular N-H···O hydrogen bonds linking the molecules in the crystal lattice.

A hypothetical temperature-dependent FTIR study of "Purine, 2,6-bis(benzamido)-" would likely reveal the following trends:

N-H Stretching Region: As the temperature is decreased, the broad band associated with the N-H stretching vibration would be expected to sharpen and shift to a lower frequency, indicating a strengthening of the N-H···N and N-H···O hydrogen bonds.

C=O Stretching Region: The amide I band (primarily C=O stretching) would also likely sharpen and may exhibit a slight redshift with decreasing temperature, reflecting the increased strength of the hydrogen bonds to the carbonyl oxygen atoms.

The data from such an analysis could be compiled into a table to illustrate the temperature-dependent shifts in key vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) at Room Temperature | Expected Shift upon Cooling |

| N-H Stretch (Amide) | ~3250 | Shift to lower wavenumber |

| N-H Stretch (Purine) | ~3100-3200 | Shift to lower wavenumber |

| C=O Stretch (Amide I) | ~1650 | Shift to lower wavenumber |

Interactions with Biological Macromolecules Mechanistic Research Focus

Molecular Recognition Mechanisms with Enzyme Active Sites

The interaction of substituted purines with enzyme active sites is a cornerstone of drug discovery, targeting enzymes crucial for pathogen survival and human cellular signaling.

Studies on Interactions with Purine (B94841) Nucleoside Phosphorylases (PNPs)

Purine Nucleoside Phosphorylases (PNPs) are enzymes that play a crucial role in the purine salvage pathway, making them a target for therapeutic intervention. Research into 2,6-substituted purines has provided significant insights into their potential as PNP inhibitors. Studies on PNP from Helicobacter pylori (HpPNP), a bacterium linked to various gastric diseases, have characterized its interactions with a range of 2- and/or 6-substituted purines. These compounds have been shown to have inhibition constants in the micromolar range.

X-ray crystallography of HpPNP in complex with these inhibitors has been instrumental in identifying the specific interactions within the enzyme's base-binding site. This structural information allows for a detailed understanding of the molecular recognition mechanism and provides a basis for designing more potent and selective inhibitors. The findings suggest that PNP is a viable target for developing new drugs against H. pylori, especially given the rise of antibiotic-resistant strains.

| Compound | Substitution at C2 | Substitution at C6 | Inhibition Constant (Ki) in µM | Reference |

|---|---|---|---|---|

| 6-benzylthio-2-chloropurine | -Cl | -SCH2Ph | Lowest in study | drugbank.com |

| Generic 2,6-substituted purines | Various | Various | Micromolar range | drugbank.comnih.gov |

Investigations into Binding Modes with Inositol (B14025) Polyphosphate Kinases (IPKs)

Inositol Polyphosphate Kinases (IPKs) are critical enzymes in cellular signaling, responsible for the synthesis of inositol polyphosphates (IPs). The fungal IPK pathway, in particular, has been identified as a promising target for new antifungal drugs because it is essential for virulence and lacks the redundancy seen in mammalian cells. mdpi.com

Research has focused on derivatives of N2,N6-dibenzylaminopurine, such as N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), which are structurally related to 2,6-bis(benzamido)purine. TNP was identified as a potent, ATP-competitive inhibitor of human inositol hexakisphosphate kinase (IP6K). nih.gov This indicates that the 2,6-disubstituted purine scaffold binds to the ATP-binding site of the kinase. Subsequent studies have explored TNP analogues as inhibitors of fungal IPKs, such as IP3-4 kinase (Arg1) from the pathogen Cryptococcus neoformans. nih.govmdpi.com These analogues exhibit inhibitory activity with IC₅₀ values in the low micromolar range and show selectivity for the fungal enzyme over its human equivalent, inositol polyphosphate multikinase (HsIPMK). nih.govmdpi.com The development of compounds like DT-23, a TNP analogue, has yielded sub-micromolar inhibition of fungal Arg1 and Kcs1, establishing a pharmacological link between IPK inhibition and antifungal activity. nih.govacs.org

| Compound | Target Enzyme | Species | IC50 (µM) | Reference |

|---|---|---|---|---|

| TNP | IP6K | Human | 0.47 | nih.gov |

| TNP | IP3K | Human | 10 | mdpi.com |

| DT-23 (TNP Analogue) | Arg1 (IP3-4K) | C. neoformans | 0.6 | nih.govacs.org |

| DT-23 (TNP Analogue) | Kcs1 (IP6K) | C. neoformans | 0.68 | nih.govacs.org |

Nucleic Acid Recognition and Hybridization Modulation

Modifications to the purine base can significantly alter its ability to interact with other nucleic acid strands, affecting the stability and selectivity of duplex formation.

Exploration of Metal-Ion Mediated Base Pairing and Its Implications

Beyond canonical hydrogen bonding, nucleic acid duplexes can be stabilized by metal-mediated base pairs, where a metal ion forms coordinative bonds with nucleobases. Purine derivatives are particularly suited for this role, as the N7 position of the purine ring is an accessible metal binding site within the major groove of double-helical DNA. This allows metal ions like silver(I) or copper(II) to act as a bridge, forming stable, selective pairs between two purine ligands or a purine and another artificial nucleoside.

Analysis of Influence on Oligonucleotide Duplex Stability and Sequence Selectivity

Substitutions at the 2 and 6 positions of a purine base can profoundly impact the stability of oligonucleotide duplexes. A well-studied analogue is 2,6-diaminopurine (B158960) (DAP), which is structurally identical to adenine (B156593) but features an additional amino group at the C2 position. This modification allows DAP to form three hydrogen bonds when paired with thymine (B56734) or uridine, in contrast to the two bonds formed by adenine. nih.govwikipedia.org This additional hydrogen bond significantly enhances the thermal stability of the DNA or RNA duplex, increasing the melting temperature (Tₘ) by approximately 1–2 °C per modification. nih.govacs.org

Fundamental Insights into Purine Receptor Interactions (General Purine System)

Purine receptors, such as adenosine (B11128) and P2Y receptors, are a major class of G protein-coupled receptors that mediate a vast array of physiological processes. The interaction of substituted purines with these receptors is a key area of medicinal chemistry. Studies on N6-substituted adenosine derivatives provide fundamental insights into how modifications of the purine core affect receptor binding and function.

For instance, various N6-substituted adenosines show distinct potency and selectivity profiles for A1 and A3 adenosine receptors. nih.gov The nature of the substituent—whether it is a small alkyl group, a cycloalkyl, or a larger arylmethyl group—can determine if the compound acts as a full or partial agonist and can confer selectivity between receptor subtypes and even between species (e.g., human vs. rat A3 receptors). nih.gov Some 2-amino-3-benzoylthiophene compounds have been found to act as allosteric enhancers of A1 adenosine receptor binding, indicating that molecules can interact with sites on the receptor other than the primary agonist binding pocket. nih.gov

Furthermore, compounds containing a benzoyl moiety attached to a purine system, such as N6-benzoyl cAMP, have been used as tools to probe purinergic signaling pathways, specifically as membrane-permeable activators of Protein Kinase A (PKA). ashpublications.org These findings suggest that a compound like Purine, 2,6-bis(benzamido)- could potentially interact with the general purine system, with its two benzamido groups influencing its affinity, selectivity, and functional activity at various purine receptors.

Advanced Research Applications in Chemical Science

Applications in Materials Science and Supramolecular Materials

Research into the application of "Purine, 2,6-bis(benzamido)-" in materials science and the development of supramolecular materials is an emerging field. The unique structure of the purine (B94841) core, combined with the benzamido substituents, suggests potential for creating materials with novel properties. The benzamido groups can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures.

Development of Systems with Optoelectronic Properties

Currently, there is limited specific research available in the public domain detailing the development of systems with optoelectronic properties based on "Purine, 2,6-bis(benzamido)-". While purine derivatives are of interest in this field due to their aromatic nature and potential for electronic applications, specific studies on this compound's fluorescence, phosphorescence, or conductivity are not extensively documented. The inherent aromaticity of the purine and benzoyl rings suggests that the molecule could possess interesting photophysical properties, but further investigation is required to substantiate any potential for optoelectronic applications.

Integration into Chemosensory Architectures

Catalyst Design and Ligand Development

The application of purine derivatives in catalyst design and as ligands for coordination chemistry is a recognized area of research. The multiple nitrogen atoms in the purine scaffold make it an attractive candidate for coordinating with metal centers.

Q & A

Q. Efficiency Metrics :

Advanced Question: How can computational modeling predict interaction mechanisms between Purine, 2,6-bis(benzamido)- and biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water model) to assess binding stability .

Docking Studies : Use software like AutoDock Vina to identify probable binding pockets, guided by crystallographic data from analogous complexes .

Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., hydrogen bonds, π-π stacking) at active sites .

Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning) to refine models .

Basic Question: What controls are essential in designing cytotoxicity assays for Purine, 2,6-bis(benzamido)-?

Methodological Answer:

Include:

- Negative Controls : Untreated cells + solvent (e.g., DMSO ≤0.1%).

- Positive Controls : Known cytotoxic agents (e.g., doxorubicin).

- Interference Controls : Assess compound autofluorescence in MTT/WST assays .

- Dose-Response Curves : Use ≥6 concentrations (log-scale) to calculate IC₅₀ values. Replicate thrice to ensure statistical power (p<0.05, ANOVA) .

Advanced Question: How can factorial design optimize reaction conditions for synthesizing Purine, 2,6-bis(benzamido)-?

Methodological Answer:

Implement a 2³ factorial design to test variables:

| Factor | Levels |

|---|---|

| Temperature | 25°C vs. 60°C |

| Catalyst | DMAP vs. PyBOP |

| Solvent | DMF vs. THF |

Q. Analysis :

- Use ANOVA to identify significant interactions (e.g., temperature × catalyst).

- Optimize for maximal yield and minimal byproducts via response surface methodology (RSM) .

- Validate robustness using Central Composite Design (CCD) for non-linear relationships .

Advanced Question: What strategies validate the reproducibility of Purine, 2,6-bis(benzamido)-'s reported anti-inflammatory activity?

Methodological Answer:

Multi-Lab Collaboration : Replicate assays across independent labs to minimize institutional bias .

Omics Integration : Pair in vitro results with transcriptomic/proteomic data to identify downstream biomarkers (e.g., NF-κB inhibition) .

In Vivo Cross-Check : Test in murine models (e.g., carrageenan-induced paw edema) with blinded scoring .

Data Transparency : Share raw datasets (e.g., dose-response curves, Western blot images) via repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.